5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene
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Overview
Description
“5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene” is a type of spirocyclopropane annelated to six- and five-member rings . Spirocyclopropane is a significant structure in many herbal compounds and demonstrates various biological activities .
Synthesis Analysis
The synthesis of such compounds has been reported in various methods. For instance, Magnien and Tom reported a degage cyclization to 7-methyl-5,6-diazaspiro [2.4]hept-6-en-4-one . Wamhoff and Korte reported the synthesis of this compound and other analogs without isolation of intermediate . Another method involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide .Molecular Structure Analysis
The molecular structure of “5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene” can be analyzed using different NMR techniques . The structure of spiro [cyclopropane-1,2′-steroids] has been analyzed using these techniques .Chemical Reactions Analysis
The chemical reactions of “5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene” involve various processes. For example, the formation of 7-methyl-5,6-diazaspiro [2,4] hept-6-en-4-one from 4- (2-hydroxyethyl)-5-methyl-2,4-dihydro-3 H -pyrazol-3-one was proceeded by treatment with concentrated sulfuric acid followed by dehydration .Scientific Research Applications
- Hydrophilic azaspiroalkenes , including azaspiro[2.4]hept-1-ene, have been explored as robust bioorthogonal reporters . These compounds exhibit excellent water solubility and reactivity in photoinduced tetrazole–alkene cycloaddition reactions. Such bioorthogonal reactions are valuable for labeling biomolecules in live cells and organisms.
- The compound 4,6-diazaspiro[2,4]hept-5-ene-4,7-dicarboxylic acid dimethyl ester can react with Fischer carbene complexes, leading to the synthesis of bicyclic β-lactams. These β-lactams are essential antibiotics .
- The spiro[2.4]hepta-4,6-diene skeleton appears in several drugs and insecticides. Researchers have utilized this moiety to synthesize natural products and biologically active compounds .
Bioorthogonal Chemistry
Antibiotic Synthesis
Drug Design
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors .
Mode of Action
5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene is a hydrophilic spiroalkene that exhibits reactivity as a dipolarophile in the photoinduced tetrazole–alkene cycloaddition reaction
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, including those involved in antibiotic activity .
Pharmacokinetics
Its hydrophilic nature suggests it may have good water solubility, which could potentially impact its bioavailability .
Result of Action
Similar compounds have been found to have various biological activities, including antifungal, antibacterial, antiviral, and some enzyme inhibition activities .
properties
IUPAC Name |
5-(chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO/c7-3-5-8-6(1-2-6)4-9-5/h1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAFUGMMBXGBOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12COC(=N2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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